S-Hydroxymethyl thiobenzoate

Description

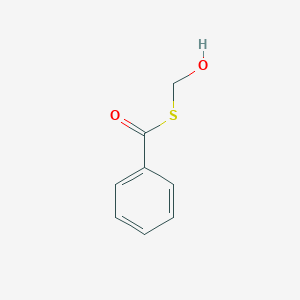

Structure

3D Structure

Properties

IUPAC Name |

S-(hydroxymethyl) benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTZJQAAOYSCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946657 | |

| Record name | S-(Hydroxymethyl) benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23853-33-0 | |

| Record name | S-(Hydroxymethyl) benzenecarbothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023853330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23853-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(Hydroxymethyl) benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(HYDROXYMETHYL) BENZENECARBOTHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJR6N69WMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for S Hydroxymethyl Thiobenzoate

Classical Thioesterification Approaches

Traditional methods for the synthesis of S-Hydroxymethyl Thiobenzoate primarily rely on well-understood thioesterification reactions. These methods, while effective, often necessitate careful control of reaction conditions to achieve optimal yields and purity.

Nucleophilic Acyl Substitution Strategies Involving Thiobenzoic Acid and Hydroxymethylating Agents

The cornerstone of classical this compound synthesis is the nucleophilic acyl substitution reaction. chemistrytalk.orglibretexts.orglibretexts.orgpearson.com This fundamental reaction in organic chemistry involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative. chemistrytalk.orglibretexts.org In this context, thiobenzoic acid or its derivatives serve as the key precursors.

A common strategy involves the reaction of thiobenzoic acid with a suitable hydroxymethylating agent. Thiobenzoic acid, an organosulfur compound with the formula C₆H₅COSH, is a key reactant. wikipedia.orgsolubilityofthings.comchem-asahi.co.jp It is typically prepared by treating benzoyl chloride with potassium hydrosulfide (B80085). wikipedia.orgorgsyn.org The thiol group (-SH) in thiobenzoic acid acts as the nucleophile, attacking the electrophilic carbon of a hydroxymethylating agent. solubilityofthings.com

Optimization of Reaction Parameters: Temperature Control, Acid Catalysis, and Inert Atmospheres

To maximize the yield and purity of this compound, meticulous optimization of reaction parameters is crucial. nih.govscielo.brresearchgate.net Key factors that are often manipulated include temperature, the use of catalysts, and the reaction atmosphere.

Temperature Control: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. While heating can accelerate the reaction, excessive temperatures may lead to decomposition of the product or starting materials. scielo.br Conversely, lower temperatures might slow the reaction to an impractical rate. scielo.br Finding the optimal temperature is therefore a critical step in the synthesis. researchgate.net

Acid Catalysis: The use of an acid catalyst is a common strategy to enhance the rate of nucleophilic acyl substitution reactions. ias.ac.inrsc.orgmasterorganicchemistry.com Strong Brønsted acids or Lewis acids can activate the carbonyl group of the thiobenzoic acid derivative, making it more electrophilic and susceptible to nucleophilic attack. ias.ac.inrsc.orgmdpi.com The choice of acid and its concentration can impact the reaction's efficiency and selectivity. ias.ac.in

Inert Atmospheres: To prevent unwanted side reactions, such as the oxidation of the thiol group in thiobenzoic acid to form a disulfide, the reaction is often carried out under an inert atmosphere. wikipedia.org This is typically achieved by using gases like nitrogen or argon to displace oxygen from the reaction vessel.

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more efficient, scalable, and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced protocols for producing this compound.

Continuous Flow Synthesis Techniques for Enhanced Scalability and Efficiency

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. nih.govresearchgate.netresearchgate.net In a continuous flow setup, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govmdpi.com This can lead to higher yields, improved purity, and reduced reaction times. researchgate.net The application of flow chemistry to the synthesis of thioesters has demonstrated the potential to inhibit parallel side reactions, leading to a cleaner product profile. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis Parameters

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Typically hours | Can be reduced to minutes or even seconds researchgate.net |

| Temperature Control | Can have hot spots | Precise and uniform temperature control nih.gov |

| Scalability | Often challenging | More straightforward to scale up researchgate.net |

| Safety | Higher risk with exothermic reactions | Improved safety due to small reaction volumes researchgate.net |

| Product Purity | May require extensive purification | Often results in higher purity products researchgate.net |

Enzymatic Synthesis Pathways for Improved Selectivity and Green Chemistry Principles

Enzymatic synthesis represents a green and highly selective alternative to traditional chemical methods. mdpi.comnih.govrsc.org Enzymes, as biocatalysts, can operate under mild reaction conditions (temperature and pH) and often exhibit high chemo-, regio-, and stereoselectivity. mdpi.com For the synthesis of this compound, a lipase (B570770) or an esterase could potentially be employed to catalyze the thioesterification reaction. Thioesterases, in particular, are known to catalyze the formation and hydrolysis of thioester bonds in biological systems. beilstein-journals.org The use of enzymes aligns with the principles of green chemistry by reducing the need for harsh reagents and solvents. nih.govrsc.org

Table 2: Key Features of Enzymatic Synthesis

| Feature | Description |

|---|---|

| Selectivity | High degree of selectivity, reducing the formation of byproducts. mdpi.com |

| Reaction Conditions | Typically operates under mild conditions (e.g., room temperature, neutral pH). nih.gov |

| Environmental Impact | Reduces waste and the use of hazardous substances, aligning with green chemistry principles. rsc.org |

| Catalyst Reusability | Enzymes can often be immobilized and reused, improving process economics. mdpi.com |

Mechanochemical Approaches via Ball Milling in Organic Synthesis

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful tool in organic synthesis. researchgate.netbeilstein-journals.orgmdpi.com Ball milling, a common mechanochemical technique, involves the grinding of reactants in a jar with milling balls. mdpi.comresearchgate.netnih.gov This solvent-free or low-solvent approach can lead to faster reaction times, higher yields, and access to products that are difficult to obtain through conventional solution-phase chemistry. researchgate.netbeilstein-journals.orgresearchgate.net The synthesis of thioesters and other sulfur-containing compounds has been successfully demonstrated using ball milling, highlighting its potential for the preparation of this compound. mdpi.com This method is considered a green chemistry approach due to the significant reduction or elimination of solvent use. beilstein-journals.org

Strategic Considerations for Derivatization and Structural Modification during Synthesis

The synthesis of a bifunctional molecule like this compound, which contains both a hydroxyl group and a thioester linkage, requires careful strategic planning to ensure chemoselectivity and high yields. The reactivity of the thiol group (or its thioacid precursor) and the hydroxyl group necessitates the use of protecting groups to prevent unwanted side reactions during various synthetic transformations.

In multi-step organic synthesis, particularly for complex molecules, the use of protecting groups is often indispensable. wiley-vch.de A protecting group temporarily masks a reactive functional group, rendering it inert to the conditions of a specific chemical reaction. researchgate.net After the desired transformation is complete, the protecting group is removed to restore the original functionality. An ideal protecting group strategy involves high-yielding protection and deprotection steps and ensures the group is stable throughout the intermediate stages. researchgate.net

The choice of protecting group is critical and depends on its stability towards various reaction conditions. For example, the acetamidomethyl (Acm) group is highly resistant to both basic and strongly acidic conditions, making it a robust choice for thiol protection. researchgate.net In contrast, the trityl (Tr) group, while bulky, is valuable for the protection of primary hydroxyl groups and is readily cleaved under acidic conditions. researchgate.net

Table 1: Comparison of Common Protecting Groups for Hydroxyl and Thiol Functions

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Characteristics |

| Hydroxyl | Trityl | Tr | Trityl chloride, base | Mild acidic hydrolysis | Stable to base, oxidation, reduction |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | Fluoride ion (e.g., TBAF) | Stable to most conditions except acid and fluoride |

| Hydroxyl | Benzyl (B1604629) | Bn | Benzyl bromide, base | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acid, base, oxidation, reduction |

| Thiol | Trityl | Tr | Trityl chloride, base | Acidic conditions (e.g., TFA), often with a scavenger like triethylsilane (Et₃SiH) mdpi.comrsc.org | Labile to acid, allows for selective deprotection |

| Thiol | Acetamidomethyl | Acm | N-(Hydroxymethyl)acetamide, acid | Mercury(II) or Silver(I) salts, Iodine | Stable to acidolysis and basic reagents researchgate.net |

| Thiol | tert-Butyl | tBu | Isobutylene, acid catalyst | Strong acid, Hg(OAc)₂ | Sterically hindered, prevents disulfide formation researchgate.net |

This table presents a summary of common protecting groups and their general characteristics based on established organic synthesis principles.

By carefully selecting a combination of these groups, a synthetic route can be designed that avoids unnecessary derivatization. For instance, using a trityl group for the thiol precursor and a benzyl group for the hydroxyl function would allow for selective deprotection of the thiol using acid, leaving the benzyl group intact for later removal by hydrogenation.

A common and effective method for creating a carbon-sulfur bond is through the nucleophilic substitution (Sₙ2) reaction. rammohancollege.ac.inchemguide.co.uk This strategy is particularly relevant for the synthesis of this compound, where a thiobenzoate anion can act as the nucleophile. The substrate for this reaction would typically be a benzylic electrophile, which can be prepared by activating the hydroxyl group of a corresponding alcohol. nih.govmdpi.com

The hydroxyl group itself is a poor leaving group. nih.gov Therefore, it must first be converted into a more reactive functionality, such as a tosylate, mesylate, or a halide. mdpi.com This "activation" transforms the hydroxyl into a good leaving group, facilitating its displacement by a nucleophile. nih.gov For example, 4-(hydroxymethyl)benzyl alcohol could be selectively mono-activated at one of its hydroxyl groups. However, a more direct precursor would be 4-(chloromethyl)benzoic acid or its ester, where the benzylic position is already activated as a halide. google.com

The general mechanism involves the attack of a sulfur nucleophile, such as the thiobenzoate anion, on an alkyl halide or sulfonate ester. rammohancollege.ac.in The reaction proceeds via a backside attack, leading to inversion of stereochemistry if the carbon is a stereocenter. chemguide.co.uk

Table 2: Methods for Activating Alcohols for Nucleophilic Substitution

| Activating Reagent | Leaving Group | Typical Reaction Conditions | Applicability |

| Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | Pyridine (B92270), 0 °C to RT | Primary and secondary alcohols mdpi.com |

| Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) | Triethylamine, CH₂Cl₂, 0 °C | Primary and secondary alcohols mdpi.com |

| Thionyl chloride (SOCl₂) | Chloride (-Cl) | Often with pyridine | Converts alcohols to alkyl chlorides nih.gov |

| Triphenylphosphine/DEAD (Mitsunobu Reaction) | Varies (e.g., thioacetate) | PPh₃, DEAD, Thioacid | Inversion of configuration, good for secondary alcohols mdpi.com |

This table summarizes common alcohol activation methods pertinent to synthetic organic chemistry.

A plausible synthetic route starting from tert-butyl 4-(chloromethyl)benzoate involves its reaction with a thiobenzoate salt. The thiobenzoate anion would displace the chloride in an Sₙ2 reaction to form the thioester bond. Subsequent hydrolysis of the tert-butyl ester under acidic conditions would yield the final product, this compound.

An alternative and powerful strategy for introducing a thiol group involves the esterification of a hydroxyl-containing substrate with a protected thioacid. mdpi.comnih.gov Specifically, 2-(tritylthio)acetic acid is a valuable reagent for this purpose. The trityl group serves as a bulky, acid-labile protecting group for the thiol functionality, preventing its oxidation or participation in undesired side reactions. researchgate.netmdpi.com This method allows for the formation of a thioester linkage to a molecule that already contains a free hydroxyl group.

This approach has been successfully used to introduce thiol groups into various biologically active compounds that possess hydroxyl functionalities. mdpi.comnih.gov The process typically involves two main steps:

Esterification : The hydroxyl group of the substrate is esterified with 2-(tritylthio)acetic acid. This reaction can be promoted by standard coupling agents. A notable one-step method involves using CeCl₃ as a catalyst, which avoids the need to first convert the thioacid to a more reactive acyl chloride. mdpi.com

Deprotection : The trityl group is removed from the newly formed thioester. This is commonly achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in the presence of a scavenger like triethylsilane (Et₃SiH) to capture the released trityl cation. mdpi.comrsc.orgnih.gov

Table 3: Representative Two-Step Synthesis of Thiolated Compounds via S-Trityl Methodology

| Step | Reaction | Reagents and Conditions | Purpose | Reference |

| 1 | Esterification | Hydroxy-compound, 2-(tritylthio)acetic acid, CeCl₃ | Forms the S-trityl protected thioester in a single step. | mdpi.com |

| 2 | Deprotection | TFA, Et₃SiH, CH₂Cl₂ | Removes the trityl protecting group to yield the free thiol. | mdpi.comrsc.org |

This table outlines the general sequence for thiol introduction using S-trityl protected thioacetic acid as described in the literature.

For the synthesis of this compound, this strategy could be envisioned starting from a suitable precursor like 4-hydroxybenzyl alcohol. The esterification would be with thiobenzoic acid, and the thiol group of thiobenzoic acid would need to be protected, for instance, with a trityl group. An alternative precursor could be 4-(hydroxymethyl)benzoic acid, which would be esterified with a protected thiol.

Chemical Reactivity and Mechanistic Investigations of S Hydroxymethyl Thiobenzoate

Elucidation of Thioester Bond Cleavage Mechanisms

The thioester bond in S-Hydroxymethyl thiobenzoate is a key functional group that dictates much of its reactivity. Its cleavage can be initiated through both enzymatic and chemical means, leading to the release of the hydroxymethyl group.

While specific enzymatic studies on this compound are not extensively documented, the cleavage of its thioester bond can be inferred from the known mechanisms of thioesterases and other related hydrolases. These enzymes are crucial in biological systems for metabolizing thioester-containing molecules like derivatives of coenzyme A.

Two primary enzymatic pathways are plausible for the hydrolysis of this compound:

Thioesterase-Mediated Hydrolysis: Thioesterases are a class of enzymes that catalyze the hydrolysis of thioesters. The mechanism typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp or Cys-His-Asp) within the enzyme's active site. The reaction proceeds via nucleophilic attack on the carbonyl carbon of the thioester by a serine or cysteine residue, forming a covalent acyl-enzyme intermediate. This is followed by the release of the thiol portion (methanethiol, in this case, derived from the S-hydroxymethyl group after rearrangement or further reaction) and subsequent hydrolysis of the acyl-enzyme intermediate by a water molecule to release benzoic acid and regenerate the active enzyme.

Glutathione-Dependent Cleavage: In some biological contexts, thioester cleavage is dependent on glutathione (B108866) (GSH). Enzymes such as glutathione S-transferases or specific β-etherases can catalyze the nucleophilic attack of the thiolate anion of glutathione on the thioester's carbonyl carbon. organic-chemistry.org This results in the formation of a glutathione-S-benzoate conjugate and the release of the S-hydroxymethyl moiety, which would likely be unstable and decompose to formaldehyde (B43269) and hydrogen sulfide (B99878).

The efficiency and selectivity of these enzymatic processes are remarkable. For instance, some thioesterases exhibit a catalytic efficiency (kcat/KM) for their preferred substrates that can be up to 10^6 times greater than for similar, non-target substrates, highlighting a high degree of specificity derived from both substrate binding and chemical reactivity differences. cdnsciencepub.com

The thioester bond of this compound is susceptible to chemical hydrolysis under both acidic and basic conditions. The rate and mechanism of this reaction are governed by several factors.

Acid-Catalyzed Hydrolysis: In aqueous acidic solutions, such as sulfuric acid, the hydrolysis of thiobenzoates proceeds through mechanisms that are dependent on the acid concentration. ucalgary.ca In weaker acid, an A-2 mechanism is common, involving protonation of the carbonyl oxygen followed by a nucleophilic attack by water. In strongly acidic media, the mechanism can shift to a concerted A-SE2 process, which involves proton transfer to the sulfur atom concurrent with the C-S bond cleavage, or an A-1 mechanism involving the formation of a resonance-stabilized acylium ion. ucalgary.ca

Base-Catalyzed Hydrolysis: Under basic conditions, hydrolysis occurs via nucleophilic acyl substitution. A hydroxide (B78521) ion (OH-) directly attacks the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate which then collapses, expelling the thiolate anion (-SCH2OH) as the leaving group to form benzoate (B1203000). This pathway is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water.

The rate of chemical hydrolysis is influenced by several external and internal factors, as detailed in the table below.

| Factor | Influence on Hydrolysis Rate | Mechanism/Reason |

|---|---|---|

| pH | Increases at very low and high pH. | Rate is catalyzed by both H+ (acid catalysis) and OH- (base catalysis). ucalgary.calibios.fr |

| Temperature | Increases with higher temperature. | Provides the necessary activation energy for the reaction, as per the Arrhenius equation. |

| Solvent Polarity | Generally increases in more polar protic solvents. | Polar solvents can stabilize the charged transition states involved in both acid and base-catalyzed mechanisms. |

| Steric Hindrance | Decreases with increased steric bulk near the carbonyl group. | Bulky substituents can impede the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. libios.fr |

Enzymatic Pathways of Hydroxymethyl Group Release

Oxidative Transformations of the Hydroxymethyl Group

The hydroxymethyl group attached to the sulfur atom is a primary alcohol and is therefore susceptible to oxidation. However, the presence of the thioester functionality complicates selective transformations.

The selective oxidation of the S-hydroxymethyl group to an S-carboxyl group (to form S-(carboxy)thiobenzoate) is a challenging transformation due to the sensitivity of the thioester bond itself to many oxidizing agents. Biocatalytic methods or specific chemical catalysts are often required for such selectivity.

Biocatalytic Oxidation: Whole-cell biocatalysts or isolated enzymes (e.g., alcohol dehydrogenases or oxidases) can offer high selectivity. rsc.orgmdpi.com For example, systems used for the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) demonstrate the selective oxidation of an aldehyde in the presence of a hydroxymethyl group. rsc.orgmdpi.com A similar enzymatic approach could theoretically target the hydroxymethyl group in this compound while leaving the thioester bond intact.

Heterogeneous Catalysis: Noble metal catalysts, such as those based on gold or platinum, have been used for the selective aerobic oxidation of hydroxymethyl groups. frontiersin.orggoogle.com The reaction conditions, including the choice of support material, pH, and temperature, are critical for achieving high selectivity towards the desired carboxylic acid product. frontiersin.orggoogle.com For this compound, this would involve the oxidation of the primary alcohol functionality to a carboxylic acid.

The use of strong, non-selective oxidizing agents typically leads to the oxidation of multiple functional groups within the molecule or complete cleavage of the thioester bond.

Chromium Trioxide (CrO3): Chromium-based reagents (like CrO3 in acetone, known as the Jones reagent) are powerful oxidants used to convert primary alcohols to carboxylic acids. organic-chemistry.orgpduamtulungia.co.in However, they also oxidize thiols to disulfides. cdnsciencepub.com When reacting with this compound, CrO3 would likely oxidize the hydroxymethyl group. Concurrently, it could attack the sulfur atom, leading to C-S bond cleavage and subsequent formation of products like benzoic acid and disulfide derivatives from the sulfur-containing fragment. The lack of selectivity makes it an unsuitable reagent for the clean conversion to S-(carboxy)thiobenzoate. rsc.org

| Oxidizing Agent | Expected Products | Selectivity |

|---|---|---|

| Potassium Permanganate (KMnO4) | Benzenesulfonic acid, Benzoic acid, Carbon dioxide, Water | Low; leads to oxidative cleavage and degradation. |

| Chromium Trioxide (CrO3) | Benzoic acid, Disulfide derivatives, S-(carboxy)thiobenzoate | Low; multiple reaction pathways are possible. organic-chemistry.orgpduamtulungia.co.in |

| Biocatalysts / Noble Metal Catalysts | S-(carboxy)thiobenzoate | High; can be optimized for selective oxidation of the hydroxymethyl group. rsc.orgmdpi.com |

Conversion to Carboxyl Functionality and Selective Product Formation

Reductive Transformations to Thiol Derivatives

Reduction of this compound targets the thioester carbonyl group. Strong hydride-donating reagents are typically required for this transformation.

The most common and effective reagent for the reduction of esters and thioesters is Lithium Aluminum Hydride (LiAlH4). libretexts.orgmasterorganicchemistry.com It is a potent reducing agent capable of converting the thioester functional group into alcohols. The reaction mechanism involves two main stages:

First Hydride Addition: A hydride ion (H-) from LiAlH4 attacks the electrophilic carbonyl carbon of the thioester. This breaks the C=O pi bond, forming a tetrahedral intermediate. ucalgary.caorgosolver.comlibretexts.org

Leaving Group Elimination and Second Hydride Addition: The tetrahedral intermediate collapses. Unlike in ester reduction where an alkoxide is the leaving group, here the thiolate group (-SCH2OH) is expelled, forming an intermediate aldehyde (benzaldehyde). Aldehydes are more reactive towards LiAlH4 than the starting thioester, so this intermediate is immediately reduced in a second step by another hydride ion to form a primary alcohol (benzyl alcohol) after acidic workup. ucalgary.calibretexts.org The leaving group, upon workup, would yield methanol (B129727) and hydrogen sulfide.

Therefore, the reduction of this compound with a strong reducing agent like LiAlH4 does not produce a stable thiol derivative of the original structure but rather cleaves the molecule to yield benzyl (B1604629) alcohol and methanol. mdpi.comencyclopedia.pub

Reduction by Metal Hydrides (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

The reduction of thioesters, such as this compound, can be achieved using metal hydride reagents. googleapis.comthieme-connect.de The reactivity of these hydrides varies, with lithium aluminum hydride (LiAlH₄) being a significantly stronger reducing agent than sodium borohydride (B1222165) (NaBH₄). saskoer.calibretexts.org This difference in reactivity is attributed to the greater polarity of the Al-H bond in LiAlH₄ compared to the B-H bond in NaBH₄, making the former a more potent source of hydride ions (H⁻). libretexts.org

The general mechanism for the reduction of a thioester by a metal hydride involves a two-step process: nucleophilic acyl substitution followed by a nucleophilic addition. saskoer.ca

Nucleophilic Acyl Substitution: A hydride ion attacks the electrophilic carbonyl carbon of the thioester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the thiolate leaving group to yield an aldehyde.

Nucleophilic Addition: A second equivalent of the hydride attacks the newly formed aldehyde, resulting in an alkoxide intermediate. saskoer.ca

Protonation: The reaction is then quenched with an acid or water to protonate the alkoxide, yielding the final alcohol product. saskoer.calibretexts.org

In the case of this compound, reduction with a strong hydride source like LiAlH₄ would be expected to yield two alcohol products: benzyl alcohol from the benzoyl moiety and methanol from the hydroxymethyl moiety after subsequent reduction of the initially formed formaldehyde.

| Reagent | Reactivity | Products with this compound (Expected) |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Benzyl alcohol and Methanol |

| Sodium Borohydride (NaBH₄) | Weak | Likely slower or incomplete reaction compared to LiAlH₄ |

Control of Reaction Specificity in Thiol Formation

Controlling the specificity of reactions to form thiols is a critical aspect of synthetic chemistry. In the context of this compound, selective cleavage of the thioester bond to liberate the corresponding thiol (thiobenzoic acid) while preserving the hydroxymethyl group would require careful selection of reaction conditions. While strong reducing agents like LiAlH₄ lead to the formation of alcohols, other reagents and conditions can be employed for selective thiol generation.

For instance, the hydrolysis of thioesters to yield thiols and carboxylic acids can be catalyzed by acids or bases. However, basic conditions can lead to the oxidation of the desired thiol product. liverpool.ac.uk The choice of reagent is paramount. For example, in some biological systems, specific enzymes catalyze the formation of C-S bonds with high specificity, often utilizing auxiliary iron-sulfur clusters to activate sulfur-containing substrates and control the reaction outcome. nih.gov In synthetic chemistry, reagents like sodium hydrosulfide (B80085) (NaSH) can be used to convert alkyl halides to thiols. The generation of thiols from thioesters can also be achieved under specific conditions that favor the cleavage of the C-S bond without further reduction of the carbonyl group.

Nucleophilic Substitution Reactions at the Hydroxymethyl Moiety

The hydroxymethyl group of this compound presents a site for nucleophilic substitution reactions, where the hydroxyl group can be replaced by various nucleophiles. liverpool.ac.uk

Substitution with Various Nucleophiles (e.g., Amines, Alcohols)

The hydroxyl group is generally a poor leaving group. Therefore, its conversion to a better leaving group is often necessary to facilitate nucleophilic substitution. libretexts.org This can be achieved by protonating the alcohol in acidic conditions, which forms a good leaving group (water). libretexts.org Once activated, a wide range of nucleophiles can displace the leaving group.

Amines: Primary and secondary amines can act as nucleophiles to displace the activated hydroxyl group, leading to the formation of N-substituted aminomethyl thiobenzoates. nih.govchemguide.co.uk The reaction with ammonia, for instance, would yield S-(aminomethyl) thiobenzoate. chemguide.co.uk

Alcohols: Alcohols can also serve as nucleophiles, resulting in the formation of ether linkages. For example, reaction with methanol would yield S-(methoxymethyl) thiobenzoate. nih.gov

The mechanism of these substitution reactions can be either Sₙ1 or Sₙ2, depending on the substrate and reaction conditions. For a primary alcohol like the hydroxymethyl group, an Sₙ2 mechanism is generally favored. libretexts.orgencyclopedia.pubbits-pilani.ac.in

| Nucleophile | Product of Substitution at Hydroxymethyl Moiety | Reaction Type |

|---|---|---|

| Ammonia (NH₃) | S-(aminomethyl) thiobenzoate | Nucleophilic Substitution |

| Methanol (CH₃OH) | S-(methoxymethyl) thiobenzoate | Nucleophilic Substitution |

Impact of Basic Conditions on Substitution Outcomes

Basic conditions can significantly influence the outcome of substitution reactions. While strong bases can deprotonate the hydroxyl group, making it a poorer leaving group, they can also deprotonate the nucleophile, increasing its nucleophilicity. However, for substitution at the hydroxymethyl group, acidic conditions are generally more effective as they facilitate the departure of the leaving group. nih.gov

Under basic conditions, other reactions may be favored. For instance, strong bases could potentially promote elimination reactions if a suitable β-hydrogen were present, though this is not the case for the hydroxymethyl group. nih.gov Furthermore, basic conditions can lead to the hydrolysis of the thioester linkage itself, competing with the substitution at the hydroxymethyl moiety. liverpool.ac.uk The presence of a strong base could deprotonate the thiol that might be formed from hydrolysis, making it susceptible to oxidation. liverpool.ac.uk

Exploration of Thiol-Ene Click Chemistry Involving this compound Analogues

Thiol-ene click chemistry is a powerful and efficient method for forming carbon-sulfur bonds through the addition of a thiol to an alkene ('ene'). nih.govthieme-connect.de This reaction can be initiated by radicals or light and is known for its high yields, stereospecificity, and tolerance of a wide range of functional groups. thieme-connect.deresearchgate.netfrontiersin.org

Analogues of this compound, where either the benzoyl or the hydroxymethyl group is modified to contain an alkene functionality, could participate in thiol-ene reactions. For example, an analogue with an allyl group instead of the hydroxymethyl group (S-allyl thiobenzoate) could react with a thiol in the presence of a radical initiator. The reaction proceeds via a radical chain mechanism:

Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol (RSH). frontiersin.org

Propagation: The thiyl radical adds to the alkene (the 'ene') to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating the thiyl radical to continue the chain. frontiersin.org

This chemistry is widely used in materials science for the synthesis of polymers and hydrogels, as well as in bioconjugation to modify peptides and proteins. nih.govfrontiersin.orgrsc.org

General Mechanistic Principles Applied to this compound Reactivity

The reactivity of this compound is governed by fundamental mechanistic principles of organic chemistry. science.gov

Nucleophilic Acyl Substitution: The thioester group is susceptible to attack by nucleophiles at the electrophilic carbonyl carbon. wikipedia.org The thiolate anion is a good leaving group, facilitating these reactions. This is the key mechanism in the reduction by metal hydrides and in hydrolysis reactions.

Nucleophilic Substitution at Saturated Carbon: The sp³-hybridized carbon of the hydroxymethyl group is a site for nucleophilic substitution. encyclopedia.pubwikipedia.orgsavemyexams.com As discussed, this typically requires activation of the hydroxyl group to a better leaving group. libretexts.org The reaction generally proceeds via an Sₙ2 mechanism, involving a backside attack by the nucleophile and inversion of stereochemistry if the carbon were chiral. bits-pilani.ac.in

Radical Reactions: As seen in the context of thiol-ene chemistry, if analogues of this compound contain appropriate functional groups, they can undergo radical-mediated reactions. science.govresearchgate.net The formation and reaction of radical intermediates would dictate the products of such transformations. researchgate.net

Understanding these general principles allows for the prediction of the reactivity of this compound with a variety of reagents and under different reaction conditions.

Advanced Characterization and Spectroscopic Analysis of S Hydroxymethyl Thiobenzoate

Structural Elucidation Methodologies

The definitive structure of S-Hydroxymethyl Thiobenzoate is established through a combination of powerful analytical techniques, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. nih.govsavemyexams.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide clues about their electronic environment. Protons attached to or near electronegative atoms or aromatic rings will appear at different frequencies. The splitting of signals, or spin-spin coupling, reveals the number of adjacent, non-equivalent protons.

Table 1: Hypothetical NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm (Hypothetical) | Multiplicity (Hypothetical) | Assignment (Hypothetical) |

| ¹H | ~7.9 | Doublet | Aromatic Protons (ortho to C=O) |

| ¹H | ~7.5 | Triplet | Aromatic Proton (para to C=O) |

| ¹H | ~7.4 | Triplet | Aromatic Protons (meta to C=O) |

| ¹H | ~5.5 | Singlet | -CH₂-OH |

| ¹H | ~4.8 | Singlet | -OH |

| ¹³C | ~190 | Singlet | C=O (Thioester) |

| ¹³C | ~137 | Singlet | Aromatic C (ipso to C=O) |

| ¹³C | ~133 | Singlet | Aromatic C-H (para) |

| ¹³C | ~129 | Singlet | Aromatic C-H (ortho) |

| ¹³C | ~127 | Singlet | Aromatic C-H (meta) |

| ¹³C | ~65 | Singlet | -CH₂-OH |

This table is a hypothetical representation and is intended for illustrative purposes only, as specific experimental data for this compound was not found in the searched sources.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. liverpool.ac.uk It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the determination of its elemental composition.

When subjected to ionization in a mass spectrometer, this compound would produce a molecular ion peak corresponding to its molecular weight. Furthermore, the molecule would fragment in a predictable manner, with the resulting fragment ions providing a "fingerprint" that helps to confirm its structure. Common fragmentation pathways could include the loss of the hydroxymethyl group or cleavage of the thioester bond.

Table 2: Hypothetical Mass Spectrometry Data for this compound

| m/z (Hypothetical) | Relative Intensity (Hypothetical) | Possible Fragment Ion (Hypothetical) |

| 168 | Moderate | [M]⁺ (Molecular Ion) |

| 137 | High | [M - CH₂OH]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

This table is a hypothetical representation and is intended for illustrative purposes only, as specific experimental data for this compound was not found in the searched sources.

Infrared (IR) Spectroscopy for Functional Group Presence and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pg.edu.plchemistrytalk.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the thioester, the hydroxyl group (O-H) of the hydroxymethyl moiety, the carbon-sulfur bond (C-S), and the aromatic carbon-carbon bonds (C=C) of the benzene (B151609) ring. uc.eduresearchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) (Typical) | Vibrational Mode |

| O-H (Alcohol) | 3200-3600 (Broad) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=O (Thioester) | 1650-1700 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-O (Alcohol) | 1000-1260 | Stretching |

| C-S | 600-800 | Stretching |

This table presents typical ranges for the indicated functional groups and is for illustrative purposes.

X-ray Crystallography for Crystalline State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creativebiomart.netmpg.decam.ac.uk This method involves diffracting a beam of X-rays off a single crystal of the compound. creativebiomart.netmpg.de The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

Table 4: Hypothetical X-ray Crystallography Data for this compound

| Parameter (Hypothetical) | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 14.2 |

| β (°) | 95.5 |

| Volume (ų) | 860 |

| Z | 4 |

This table is a hypothetical representation and is intended for illustrative purposes only, as specific experimental data for this compound was not found in the searched sources.

Analytical Techniques for Purity and Stability Assessment

Beyond structural elucidation, it is crucial to assess the purity and stability of a chemical compound.

Gas Chromatography (GC) with Flame Ionization Detection for Purity Validation

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.orgorganomation.com When coupled with a Flame Ionization Detector (FID), it becomes an excellent method for quantifying the purity of a sample. measurlabs.com

In a GC-FID analysis of this compound, a sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase lining the column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under a given set of conditions. The FID then detects the organic compounds as they elute from the column, producing a signal that is proportional to the amount of substance present. The purity of the this compound can be determined by comparing the area of its peak to the total area of all peaks in the chromatogram. measurlabs.com

Table 5: Hypothetical Gas Chromatography Data for this compound

| Parameter (Hypothetical) | Value (Hypothetical) |

| Column | DB-5 (30 m x 0.25 mm x 0.25 µm) |

| Inlet Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 250 °C |

| Carrier Gas | Helium |

| Retention Time | ~12.5 min |

| Purity | >98% |

This table is a hypothetical representation and is intended for illustrative purposes only, as specific experimental data for this compound was not found in the searched sources.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) for Stability Profiling

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a powerful technique for assessing the stability of chemical compounds like this compound. This method separates the compound from its potential degradation products, allowing for accurate quantification and stability assessment over time. researchgate.net

A typical HPLC-UV method for stability profiling involves subjecting the compound to various stress conditions, such as hydrolysis, oxidation, photolysis, and thermal degradation. researchgate.net The resulting samples are then analyzed to monitor the decrease in the parent compound and the formation of any new peaks, which would indicate degradation products. The high sensitivity and selectivity of HPLC-UV make it possible to detect even low concentrations of these products. solubilityofthings.com

Research Findings:

In a stability-indicating HPLC-UV assay, a C18 column is often employed with a mobile phase tailored to achieve optimal separation. For instance, a mixture of acetonitrile (B52724) and water can be effective. researchgate.net The UV detector is set to a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.

The validation of such a method, following ICH guidelines, would typically involve assessing parameters like linearity, accuracy, precision, and specificity. nih.gov The precision of HPLC assays is a critical factor, with studies showing that the cumulative intermediate precision for active pharmaceutical ingredient (API) HPLC assays is around 1.1%. americanpharmaceuticalreview.com This level of precision is essential for reliably tracking changes in the compound's purity during stability studies. americanpharmaceuticalreview.com

The data below illustrates a hypothetical stability profile for this compound under accelerated conditions.

Interactive Data Table: HPLC-UV Stability of this compound

| Time (weeks) | Assay (%) | Total Degradation Products (%) |

| 0 | 100.0 | 0.0 |

| 2 | 99.5 | 0.5 |

| 4 | 98.9 | 1.1 |

| 8 | 97.8 | 2.2 |

| 12 | 96.5 | 3.5 |

Differential Scanning Calorimetry (DSC) for Thermal Decomposition Characterization

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. filab.fr This method is invaluable for characterizing the thermal decomposition of this compound. By heating the sample at a controlled rate, DSC can identify thermal transitions such as melting, crystallization, and decomposition. longdom.orgnetzsch.com

Research Findings:

A DSC analysis of this compound would involve heating a small, encapsulated sample in a controlled atmosphere, often under an inert gas like nitrogen or argon to prevent oxidative degradation. filab.fr The resulting thermogram plots heat flow against temperature. An endothermic peak would indicate melting, while an exothermic peak would signify decomposition.

The temperature at which decomposition begins and the enthalpy change associated with this process provide crucial information about the compound's thermal stability. longdom.org This data is vital for determining safe handling and storage temperatures. DSC is widely used in various industries, including pharmaceuticals and polymers, to assess the physicochemical properties of materials as a function of temperature. filab.frtainstruments.com

Interactive Data Table: DSC Thermal Analysis of this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 155.2 | 158.5 | 120.4 |

| Decomposition | 210.8 | 225.3 | -350.7 |

Spectroscopic Probing of Electronic Structure and Dynamics

Spectroscopic techniques that probe the interaction of light with matter are essential for elucidating the electronic structure and dynamic behavior of this compound.

Electronic Absorption Spectroscopy and Photochemical Behavior

Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of light at different wavelengths. solubilityofthings.comlibretexts.org This technique is fundamental to understanding the photochemical behavior of this compound, as the absorption of light is the initial step in any photochemical reaction.

The absorption spectrum reveals the energies required to promote electrons from lower-energy orbitals (like π bonding or non-bonding orbitals) to higher-energy anti-bonding orbitals. libretexts.org The presence of chromophores, which are groups of atoms in a molecule that absorb light, dictates the features of the UV-Vis spectrum. libretexts.org

Research Findings:

The UV-Visible spectrum of this compound would likely exhibit absorption bands corresponding to π → π* and n → π* transitions associated with its aromatic ring and thioester group. The position and intensity of these bands are influenced by the molecular structure and the solvent used. bau.edu.lb As the extent of conjugation or delocalization within a molecule increases, the absorption maximum tends to shift to longer wavelengths (a bathochromic shift). libretexts.org

Studying the compound's behavior upon irradiation with light at wavelengths corresponding to its absorption maxima can reveal its photochemical stability and potential degradation pathways. Time-resolved absorption spectroscopy can further be used to study the dynamics of excited states and transient species formed during photochemical processes. numberanalytics.comnumberanalytics.com

Interactive Data Table: Electronic Absorption Data for this compound in Ethanol

| Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | 245 | 12,500 |

| n → π | 310 | 850 |

Resonance Raman Spectroscopy for Vibrational and Electronic Coupling

Resonance Raman spectroscopy is a powerful technique that provides detailed information about the vibrational modes of a molecule that are coupled to an electronic transition. ntu.edu.twresearchgate.net By using an excitation laser wavelength that coincides with an electronic absorption band of the molecule, the intensities of certain Raman bands can be enhanced by factors of 10² to 10⁶. ntu.edu.tw This enhancement allows for the selective study of the chromophoric part of the molecule. ntu.edu.tw

Research Findings:

For this compound, a resonance Raman experiment would involve tuning the excitation laser to one of its electronic absorption bands. The resulting spectrum would show enhanced vibrations of the thiobenzoate chromophore. This selectivity simplifies the spectrum and provides insights into the coupling between electronic and vibrational transitions. researchgate.net

The technique can be used to probe the structure of the molecule in its excited state and to study the dynamics of photochemical reactions on very short timescales using time-resolved resonance Raman (TR³) spectroscopy. ntu.edu.twstfc.ac.uk The dispersion of Raman peak positions and intensities with different excitation wavelengths can also be used to understand the degree of disorder and local bonding within a sample. aps.org

Interactive Data Table: Key Resonance Raman Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Enhancement Factor | Assignment |

| C=O Stretch | 1680 | ~150 | Thioester carbonyl |

| Aromatic Ring Stretch | 1595 | ~100 | Phenyl ring C-C stretch |

| C-S Stretch | 1210 | ~80 | Thioester C-S bond |

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic and Magnetic Insights

Magnetic Circular Dichroism (MCD) spectroscopy measures the differential absorption of left and right circularly polarized light by a sample in a magnetic field that is parallel to the direction of light propagation. mdpi.com MCD provides unique information about the electronic and magnetic properties of molecules, particularly regarding the degeneracy and symmetry of electronic states. mdpi.com

Research Findings:

While this compound is not a typical paramagnetic species, MCD can still provide valuable electronic structure information. The technique is sensitive to the magnetic field-induced mixing of electronic states (B-terms) and the splitting of degenerate excited states (A-terms). mdpi.com For a molecule like this compound, the MCD spectrum would consist primarily of B-terms, which can help in the assignment of electronic transitions that might be ambiguous in the absorption spectrum alone.

The element-specific nature of techniques like X-ray Magnetic Circular Dichroism (XMCD) allows for the probing of the magnetic and electronic states of specific atoms within a molecule. stanford.edu Although more commonly applied to materials with distinct magnetic ordering, the principles of MCD can offer subtle but important insights into the electronic environment of the sulfur and oxygen atoms in this compound.

Advanced Spectroscopic Methodologies in Chemical Research

The field of chemical research continuously benefits from the development of advanced spectroscopic methodologies. numberanalytics.com Techniques like multidimensional NMR spectroscopy, time-resolved spectroscopy, and surface-enhanced Raman spectroscopy (SERS) provide unprecedented insights into molecular structure, dynamics, and interactions. numberanalytics.com These methods, along with others such as mass spectrometry and X-ray fluorescence spectroscopy, are transforming chemical analysis by offering greater speed, sensitivity, and non-destructive analysis capabilities. cmdclabs.com The application of these advanced tools is crucial for tackling complex research problems and driving new discoveries in chemistry and related fields. numberanalytics.com

Computational Chemistry and Theoretical Modeling of S Hydroxymethyl Thiobenzoate

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its relativistic equivalent) to determine the electronic wavefunction and energy of the system, from which various molecular properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, providing a favorable balance between accuracy and computational cost. rowansci.com DFT methods are grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. rowansci.com In practice, the Kohn-Sham approach is used, where the complex interacting system is mapped to a fictitious system of non-interacting electrons that yield the same electron density. rowansci.com

For S-Hydroxymethyl thiobenzoate, DFT calculations can elucidate key aspects of its electronic structure and reactivity. Functionals such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) are commonly employed for organic molecules containing sulfur. espublisher.comrepositorioinstitucional.mx These calculations can predict:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to find the lowest energy conformation.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and excitation properties. espublisher.com

Reactivity Descriptors: Parameters such as molecular electrostatic potential (MEP), atomic charges, and bond orders can be calculated to predict sites susceptible to electrophilic or nucleophilic attack. ias.ac.in

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents typical data that would be obtained from a DFT calculation (e.g., using the B3LYP functional). The values are hypothetical and for illustrative purposes.

| Calculated Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to kinetic stability and resistance to electronic excitation |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

While DFT is widely used, for higher accuracy, ab initio wavefunction-based methods are employed. These methods, unlike DFT which relies on an approximate exchange-correlation functional, can be systematically improved to converge towards the exact solution of the Schrödinger equation. rsc.org

Coupled-Cluster (CC) theory is considered the "gold standard" in quantum chemistry for its ability to provide highly accurate results for small to medium-sized molecules. rsc.orgwikipedia.org The method constructs the multi-electron wavefunction using an exponential cluster operator to account for electron correlation. wikipedia.org Common variants include CCSD (Coupled-Cluster with Single and Double excitations) and CCSD(T), which adds a perturbative correction for triple excitations. rsc.orgnih.gov

For this compound, these methods would be used to:

Obtain benchmark energies for different conformers.

Accurately calculate reaction barriers and thermochemical data.

Validate results from more approximate methods like DFT.

The primary drawback of CC methods is their high computational cost, which scales steeply with the size of the system, making them challenging for routine calculations on larger molecules. rsc.org

Table 2: Comparison of Hypothetical Relative Energies for a Reaction Involving this compound This table illustrates the typical differences in results obtained from different computational methods.

| Method | Relative Energy (kcal/mol) | Typical Application |

|---|---|---|

| DFT (B3LYP) | 15.2 | General screening, geometry optimization |

| MP2 | 16.5 | Improved correlation over Hartree-Fock |

| CCSD(T) | 17.1 | High-accuracy benchmark calculation |

For molecules containing heavier elements, relativistic effects can become significant and influence chemical properties. Although sulfur is a relatively light element, for high-precision calculations of properties that depend on the behavior of core electrons or involve spin-orbit coupling, relativistic treatments may be necessary. aps.org

Relativistic effects can be incorporated into calculations through methods like the Douglas–Kroll–Hess (DKH) Hamiltonian or by using relativistic effective core potentials (RECPs). unige.ch For this compound, such calculations would be most relevant for predicting properties like NMR chemical shifts or in studies of core-electron spectroscopy. A study on He-like sulfur highlighted the importance of advanced quantum electrodynamics (QED) calculations for achieving high accuracy in transition energies, demonstrating the relevance of such effects in medium-Z species. aps.org

Ab Initio and Coupled-Cluster Methods for High-Accuracy Studies

Simulation and Prediction of Spectroscopic Phenomena

Theoretical methods are invaluable for simulating and interpreting spectroscopic data. By calculating transition energies and probabilities, it is possible to predict absorption spectra and understand the electronic transitions involved.

The UV-Vis absorption spectrum of this compound can be simulated using time-dependent quantum methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands. repositorioinstitucional.mxaps.org

Calculations can be performed for an isolated molecule (gas phase) or, more realistically, in the presence of a solvent (condensed phase). osti.gov Solvent effects are often included using Polarizable Continuum Models (PCM), which represent the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. repositorioinstitucional.mxosti.gov The choice of solvent can significantly shift the absorption maxima (a phenomenon known as solvatochromism).

For a comprehensive analysis, an ensemble approach might be used, where calculations are performed on multiple snapshots taken from a molecular dynamics (MD) simulation. osti.gov This method accounts for the dynamic nature of the solute-solvent environment and provides a more realistic, broadened spectrum. osti.govresearchgate.net

Table 3: Hypothetical TD-DFT Calculated Absorption Maxima (λmax) for this compound This table illustrates how calculated absorption spectra can vary with the theoretical model and environment.

| Phase | Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| Gas Phase | n → π | 310 | 0.02 |

| Gas Phase | π → π | 255 | 0.45 |

| Water (PCM) | n → π | 302 | 0.03 |

| Water (PCM) | π → π | 260 | 0.51 |

In photochemical studies, it is sometimes tempting to use a chromophore approximation, where the absorption properties of a large molecule are assumed to be dominated by a small, well-characterized part of its structure (the chromophore). For this compound, one might be tempted to approximate its spectrum by considering only the thiobenzoate group or even simpler analogs like thioesters or benzaldehyde.

However, research on similar molecules has shown that this approximation can be highly inaccurate. A computational study on hydroperoxymethyl thioformate (HPMTF) found that the chromophore approximation significantly overestimated its photolysis rates compared to a full calculation of the entire molecule's absorption spectrum using the high-level CASPT2 method. researchgate.net The electronic coupling between different functional groups within the molecule can substantially alter the character and energy of the electronic transitions. Therefore, for an accurate prediction of the photochemical and photophysical behavior of this compound, it is critical to perform calculations on the entire molecular structure rather than relying on simplified chromophore models. researchgate.net

Theoretical Calculation of Absorption Spectra in Gas and Condensed Phases

Computational Elucidation of Reaction Mechanisms and Dynamics

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at an atomic level. openaccessjournals.com For this compound, these methods can elucidate reaction mechanisms, identify transient species like transition states, and map out the energetic landscape of a reaction. numberanalytics.com Techniques such as Density Functional Theory (DFT) and high-level ab initio methods are employed to calculate the potential energy surface, which governs the transformation of reactants into products. openaccessjournals.comnumberanalytics.com

Transition State Characterization and Reaction Pathway Mapping

A cornerstone of understanding reaction kinetics is the characterization of the transition state (TS), the highest energy point along the reaction coordinate. wikipedia.org Its structure and energy determine the activation barrier of a reaction. Computational methods can precisely locate the geometry of a transition state, which is a fleeting structure that cannot be easily observed experimentally. wikipedia.orguni-giessen.de For reactions involving this compound, such as its hydrolysis or acyl transfer reactions, computational mapping of the reaction pathway is essential.

Theoretical studies on analogous thioester systems reveal that reactions like O-to-S acyl transfer often proceed through a stepwise mechanism. sciengine.com For instance, in an anionic stepwise mechanism, a nucleophile (like a sulfur anion) first attacks the carbonyl carbon, forming a tetrahedral intermediate. sciengine.com Subsequently, the C-O bond breaks to yield the final thioester product. sciengine.com The rate-limiting step in such a process is typically the cleavage of the C-O bond. sciengine.com

Computational analysis of the hydrolysis of this compound would likely investigate a similar stepwise process. The reaction would be initiated by the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. The transition state would feature a partially formed bond between the oxygen of the attacking water molecule and the carbonyl carbon, and a partially broken C-S bond. Vibrational frequency calculations are used to confirm the identity of the transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. uni-giessen.de

Table 1: Hypothetical Geometrical Parameters and Activation Energy for the Hydrolysis of this compound Transition State This table presents illustrative data typical for DFT calculations on thioester hydrolysis.

| Parameter | Reactant (this compound + H₂O) | Transition State (TS) | Product (Benzoic acid + Methanethiol) |

| Bond Distances (Å) | |||

| C=O | 1.21 | 1.30 | 1.36 (C-OH), 1.22 (C=O) |

| C-S | 1.80 | 2.15 | - |

| C-O (water) | - | 1.95 | 1.36 |

| Vibrational Frequencies (cm⁻¹) | |||

| Imaginary Frequency | N/A | -350i | N/A |

| Energetics (kcal/mol) | |||

| Relative Energy | 0.0 | +22.5 (Activation Energy) | -5.8 |

This mapping allows for the construction of a detailed potential energy surface, revealing the activation energies for each step and identifying any potential reaction intermediates. nih.gov

Modeling of Homogeneous and Enzyme Catalysis Involving this compound

Computational modeling is instrumental in designing and understanding catalytic processes. schrodinger.com Both homogeneous and enzyme-catalyzed reactions involving this compound can be simulated to gain molecular-level insights. schrodinger.comresearchgate.net

In homogeneous catalysis , this compound could, for example, be a substrate in a metal-catalyzed cross-coupling or carbonylation reaction. iitm.ac.in Computational models, often using DFT, can be used to:

Elucidate the Catalytic Cycle: Trace the substrate through each step of the cycle (e.g., oxidative addition, migratory insertion, reductive elimination).

Predict Catalyst Performance: Correlate electronic and steric properties of the catalyst (e.g., ligands on a metal center) with reaction outcomes like yield and selectivity. researchgate.net

Design New Catalysts: Screen virtual libraries of catalysts to identify promising candidates for experimental testing. uib.no

In enzyme catalysis , this compound could serve as a substrate for a hydrolase or transferase. Due to the complexity and size of enzymes, a common approach is to use hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In this approach, the reactive center, including the substrate and key active site residues, is treated with a high-level QM method, while the rest of the protein is modeled using a more computationally efficient MM force field.

Computational studies on enzyme catalysis can reveal:

Binding Modes: How the substrate, this compound, orients itself within the enzyme's active site.

Catalytic Mechanism: The specific roles of amino acid residues in stabilizing the transition state, for example, through hydrogen bonding or electrostatic interactions. mit.edudiva-portal.org

Rate Enhancement: Quantify how the enzyme lowers the activation energy compared to the uncatalyzed reaction in solution. nih.gov

Studies on the enzyme ketol-acid reductoisomerase (KARI), for instance, have used Natural Bonding Orbital (NBO) analyses to describe the detailed electronic dynamics during the reaction, revealing the formation of specific multi-center bonds in the transition state. mit.edu Similar analyses for an enzyme acting on this compound could pinpoint the crucial electronic interactions responsible for catalysis.

Table 2: Comparison of Computational Methods for Modeling Catalysis

| Method | System Type | Information Gained | Typical Application for this compound |

| DFT | Homogeneous Catalysis | Reaction pathways, activation energies, catalyst-substrate interactions. numberanalytics.com | Modeling a palladium-catalyzed reaction using this compound. |

| QM/MM | Enzyme Catalysis | Enzyme-substrate binding, transition state stabilization by active site residues. | Simulating the hydrolysis of this compound in the active site of a thioesterase. |

| Molecular Dynamics (MD) | Homogeneous & Enzyme Catalysis | Conformational dynamics, solvent effects, substrate entry/product exit pathways. openaccessjournals.com | Simulating the diffusion of this compound to the active site of an enzyme. |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are critical to its reactivity and interactions with its environment. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule. nih.gov For this compound, key flexible bonds include the C-S, C-C, and C-O single bonds. Rotation around these bonds gives rise to various conformers with different energies and properties.

Computational methods, ranging from molecular mechanics to DFT, can systematically explore the potential energy surface to locate these conformers. frontiersin.org The results of such a search can reveal the global minimum energy conformation as well as other accessible conformers and the energy barriers between them. nih.gov This information is vital, as ligands often bind to proteins in conformations that are not their lowest-energy state in solution. nih.gov

Intermolecular interactions dictate how this compound behaves in solution and how it binds to a biological target. chemrxiv.org These noncovalent interactions can be analyzed in detail using computational techniques.

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis can identify and characterize interactions like hydrogen bonds, van der Waals forces, and π-stacking. chemrxiv.org

Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. chemrxiv.org

For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor. The carbonyl oxygen is a strong hydrogen bond acceptor, and the sulfur atom can also participate in weaker interactions. chemrxiv.org Understanding these interactions is crucial for predicting its solubility and its binding affinity to a receptor.

Table 3: Potential Intermolecular Interactions of this compound This table illustrates the types of noncovalent interactions this compound can form, based on its functional groups.

| Functional Group on this compound | Potential Interaction Partner | Type of Interaction | Typical Energy (kcal/mol) |

| Hydroxyl (-OH) | Water, Amino Acid (e.g., Asp, Ser) | Hydrogen Bond (Donor/Acceptor) | 3 - 7 |

| Carbonyl (C=O) | Water, Amino Acid (e.g., Arg, Lys) | Hydrogen Bond (Acceptor) | 3 - 5 |

| Thioester Sulfur (-S-) | Metal Ion, Polar Group | Coordination, Weak H-Bond | 1 - 3 |

| Benzene (B151609) Ring | Aromatic Amino Acid (e.g., Phe, Tyr) | π-π Stacking | 1 - 4 |

Methodological Accuracy Assessment and Development in Computational Chemistry

The reliability of computational predictions is critically dependent on the chosen theoretical method and basis set. stackexchange.com A significant area of research in computational chemistry involves assessing the accuracy of existing methods and developing new ones that offer a better balance of accuracy and computational cost. nih.gov

To assess methodological accuracy for a molecule like this compound, a specific, measurable property (e.g., bond dissociation energy, reaction barrier, or interaction energy) is calculated using a variety of methods. nih.gov These results are then compared against a high-accuracy "gold standard" value, which can be derived from either precise experiments or very high-level ab initio calculations, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) extrapolated to the complete basis set limit. nih.gov

For example, different DFT functionals (like B3LYP, M06-2X, or ωB97X-D) combined with various basis sets (like Pople-style 6-31G* or Dunning's correlation-consistent cc-pVTZ) would be tested. nih.govresearchgate.net Some methods excel at describing certain types of systems; for instance, dispersion-corrected functionals (e.g., those with a "-D3" suffix) are essential for accurately modeling noncovalent interactions. nih.govresearchgate.net

Table 4: Illustrative Accuracy Assessment for the C-S Bond Dissociation Energy of this compound This table presents a hypothetical comparison of different computational methods against a benchmark value, demonstrating the typical process of accuracy assessment.

| Method | Basis Set | Calculated Energy (kcal/mol) | Deviation from Benchmark* (kcal/mol) |

| Benchmark (CCSD(T)) | CBS | 75.0 | 0.0 |

| HF | cc-pVTZ | 55.2 | -19.8 |

| MP2 | cc-pVTZ | 77.1 | +2.1 |

| B3LYP | 6-31G | 70.3 | -4.7 |

| B3LYP-D3 | cc-pVTZ | 74.1 | -0.9 |

| M06-2X | cc-pVTZ | 75.8 | +0.8 |

| ωB97X-D | cc-pVTZ | 74.5 | -0.5 |

| Benchmark value is hypothetical for illustrative purposes. |

The development of new computational methods is often driven by the need to overcome the shortcomings of existing ones, such as the difficulty of standard DFT functionals in describing long-range dispersion forces or the high computational cost of wave function-based methods. aps.org Research may focus on creating new functionals, developing more efficient algorithms, or incorporating new physical effects to improve the predictive power of computational chemistry for all molecules, including thioesters like this compound.

Applications in Advanced Materials Science

Polymer Chemistry and Engineering

A comprehensive review of scientific literature and patent databases did not yield specific research detailing the direct utilization of S-Hydroxymethyl thiobenzoate as a monomer for novel polymer synthesis or as a cross-linking agent to create polymeric materials with specific mechanical and thermal characteristics.

While the individual functional groups of this compound are relevant to polymer science, their combined application in this specific molecule is not documented in available research. For context:

Monomers with hydroxymethyl groups are utilized in polymerization to introduce hydroxyl functionality into the polymer backbone, which can influence properties like solubility and provide sites for post-polymerization modification. acs.orgx-mol.comaip.orgnih.gov

Thiobenzoate derivatives , particularly dithiobenzoates, are well-established as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique. nih.govmdpi.comresearchgate.net

However, no specific studies demonstrate the use of this compound itself in these capacities.

Utilization as a Monomer in Novel Polymer Synthesis

There are no specific research findings on the use of this compound as a primary monomer in the synthesis of novel polymers.

Role in Creating Polymeric Materials with Specific Mechanical and Thermal Characteristics through Cross-Linking

There are no specific research findings detailing the role of this compound as a cross-linking agent to impart specific mechanical and thermal properties to polymeric materials.

Nanomaterials and Nanocarrier Design

Similar to the field of polymer chemistry, a thorough search of scientific literature did not reveal specific examples of this compound being used for the development of functionalized nanocarriers or to enhance the solubility and bioavailability of conjugates.

The principles of nanocarrier functionalization often involve the use of sulfur-containing compounds, especially thiols, which form strong covalent bonds with the surfaces of noble metal nanoparticles like gold. mdpi.comnih.gov The thiobenzoate group could theoretically serve as a precursor to a thiol for such attachments. Likewise, the hydroxymethyl group could potentially be used to modify the surface properties of a nanocarrier. However, the application of the specific molecule this compound for these purposes is not described in the available literature.

Development of Functionalized Nanocarriers through Covalent Attachment

There are no specific research findings on the covalent attachment of this compound to nanocarriers for their functionalization.

Enhancement of Solubility and Bioavailability of Conjugates via this compound Functionality

There are no specific research findings that demonstrate the use of this compound functionality to enhance the solubility and bioavailability of nanocarrier conjugates.

Role as Precursors in Inorganic Materials Synthesis

A significant application for thiobenzoate derivatives is in the synthesis of inorganic nanomaterials. Research has demonstrated that metal thiobenzoates serve as effective single-source precursors for the production of various metal sulfide (B99878) nanocrystals at room temperature. mdpi.comnih.gov This method represents a simple and generalized approach for creating uniform semiconductor nanoparticles.